molecular formula C7H4BrIN2 B3070018 2-Amino-5-bromo-3-iodobenzonitrile CAS No. 1000577-44-5

2-Amino-5-bromo-3-iodobenzonitrile

Cat. No.: B3070018
CAS No.: 1000577-44-5
M. Wt: 322.93 g/mol
InChI Key: WAAPUHOUXZSDPT-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-iodobenzonitrile is a halogenated aromatic compound with the molecular formula C7H4BrIN2. This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core. It is a valuable intermediate in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-iodobenzonitrile typically involves halogenation reactions. One common method is the bromination of 2-amino-3-iodobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Organic Solvents: Such as dichloromethane and acetonitrile.

    Base: Often used to deprotonate the amino group during substitution reactions.

Major Products:

Scientific Research Applications

2-Amino-5-bromo-3-iodobenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-iodobenzonitrile depends on its specific application. In cross-coupling reactions, the bromo and iodo groups facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The amino group can act as a nucleophile, participating in various substitution and cyclization reactions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-3-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity in cross-coupling and substitution reactions. This dual halogenation provides greater versatility in synthetic applications compared to compounds with only one halogen substituent .

Properties

IUPAC Name

2-amino-5-bromo-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPUHOUXZSDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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